alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone
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Overview
Description
Alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone, also known as MAMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. MAMA is a derivative of acetophenone and has a unique chemical structure that makes it suitable for a range of applications.
Scientific Research Applications
Alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties in various in vitro and in vivo studies. alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone has also been investigated for its potential use as a drug delivery system and as a fluorescent probe for imaging applications.
Mechanism Of Action
Alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone exerts its biological effects through various mechanisms, including inhibition of inflammatory mediators, scavenging of reactive oxygen species, and modulation of cell signaling pathways. alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of inflammatory mediators such as prostaglandins. alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant defense mechanisms in cells.
Biochemical And Physiological Effects
Alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells through various mechanisms. alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Advantages And Limitations For Lab Experiments
Alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone has several advantages for use in laboratory experiments, including its high purity, stability, and low toxicity. alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone is also relatively easy to synthesize and can be obtained in large quantities. However, alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone has limitations in terms of its solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, the mechanism of action of alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone is not fully understood, which can limit its use in certain applications.
Future Directions
There are several potential future directions for research on alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone. One area of research is the development of alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone-based drug delivery systems for targeted delivery of drugs to specific cells or tissues. Another area of research is the investigation of the use of alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone as a fluorescent probe for imaging applications. Additionally, further research is needed to fully elucidate the mechanism of action of alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone and its potential applications in various fields of research.
Conclusion
In conclusion, alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone is a chemical compound with potential applications in various fields of scientific research. The synthesis method of alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone involves a multistep process that requires careful control of reaction conditions to ensure high yield and purity of the final product. alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties, and has potential applications as a drug delivery system and fluorescent probe for imaging applications. Further research is needed to fully elucidate the mechanism of action of alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone and its potential applications in various fields of research.
Synthesis Methods
Alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone can be synthesized through a multistep process that involves the reaction of acetophenone with morpholine, followed by acetylation and oxidation. The synthesis of alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone requires careful control of reaction conditions to ensure high yield and purity of the final product. The purity of alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone can be further improved through recrystallization and chromatography techniques.
properties
CAS RN |
19779-55-6 |
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Product Name |
alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone |
Molecular Formula |
C15H19NO6 |
Molecular Weight |
309.31 g/mol |
IUPAC Name |
[2-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl] 2-morpholin-4-ylacetate |
InChI |
InChI=1S/C15H19NO6/c1-20-14-8-11(2-3-12(14)17)13(18)10-22-15(19)9-16-4-6-21-7-5-16/h2-3,8,17H,4-7,9-10H2,1H3 |
InChI Key |
VLZUHNAJSYDBKG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(=O)COC(=O)CN2CCOCC2)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)COC(=O)CN2CCOCC2)O |
Other CAS RN |
19779-55-6 |
synonyms |
[2-(4-hydroxy-3-methoxy-phenyl)-2-oxo-ethyl] 2-morpholin-4-ylacetate |
Origin of Product |
United States |
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